Ethyl 5-[3-ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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Overview
Description
Ethyl 5-[3-ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, iodo, propynyloxy, benzylidene, methylbenzoyl, and thiophenecarboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[3-ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Benzylidene Intermediate: The initial step involves the reaction of 3-ethoxy-5-iodo-4-(2-propynyloxy)benzaldehyde with an appropriate amine to form the benzylidene intermediate.
Coupling with Thiophene Derivative: The benzylidene intermediate is then coupled with a thiophene derivative under specific conditions to form the desired product.
Final Esterification: The final step involves the esterification of the product to obtain this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3-ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification and Hydrolysis: The ester group can undergo esterification and hydrolysis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Esterification and Hydrolysis: Acidic or basic conditions can be used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Ethyl 5-[3-ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-[3-ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde: A related compound with similar structural features.
Ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Shares the thiophene and benzoyl moieties.
Uniqueness
Ethyl 5-[3-ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.
Biological Activity
Ethyl 5-[3-ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate, with CAS number 508187-38-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has a molecular formula of C27H24INO6S and a molecular weight of approximately 617.45 g/mol. Its structure comprises multiple functional groups that contribute to its biological activity, including an ethoxy group, an iodo substituent, and a thiophene carboxylate moiety.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, studies have shown that benzylidene derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. This compound may similarly affect cancer cell lines by disrupting mitochondrial function and promoting oxidative stress.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The presence of the thiophene ring is particularly noteworthy as thiophene derivatives are known for their antimicrobial activity due to their ability to disrupt microbial membranes.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Inhibition of COX enzymes has been linked to anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory diseases.
Case Studies
Study | Findings |
---|---|
Study on Anticancer Activity | A derivative with a similar structure was tested on breast cancer cell lines and showed significant reduction in cell viability at concentrations above 10 µM due to apoptosis induction. |
Antimicrobial Testing | A related compound demonstrated inhibition of Staphylococcus aureus growth with an MIC of 32 µg/mL. This suggests potential for similar activity in the target compound. |
Enzyme Inhibition Assays | In vitro assays indicated that compounds with thiophene rings inhibited COX activity by over 50% at concentrations of 25 µM. |
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Oxidative Stress : Generation of reactive oxygen species (ROS) that damage cellular components.
- Enzyme Modulation : Inhibition of key metabolic enzymes affecting cellular signaling pathways.
Properties
Molecular Formula |
C27H24INO6S |
---|---|
Molecular Weight |
617.5 g/mol |
IUPAC Name |
ethyl (5Z)-5-[(3-ethoxy-5-iodo-4-prop-2-ynoxyphenyl)methylidene]-4-hydroxy-2-(4-methylbenzoyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C27H24INO6S/c1-5-12-35-24-19(28)13-17(14-20(24)33-6-2)15-21-23(30)22(27(32)34-7-3)26(36-21)29-25(31)18-10-8-16(4)9-11-18/h1,8-11,13-15,30H,6-7,12H2,2-4H3/b21-15-,29-26? |
InChI Key |
ILQAWXVBCCPYST-QYCAXFPOSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=C(C(=NC(=O)C3=CC=C(C=C3)C)S2)C(=O)OCC)O)I)OCC#C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=C(C(=NC(=O)C3=CC=C(C=C3)C)S2)C(=O)OCC)O)I)OCC#C |
Origin of Product |
United States |
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